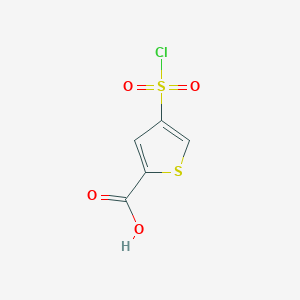

4-(Chlorosulfonyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-chlorosulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUDMONBNZNYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507444 | |

| Record name | 4-(Chlorosulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79279-54-2 | |

| Record name | 4-(Chlorosulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chlorosulfonyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(Chlorosulfonyl)thiophene-2-carboxylic acid" CAS number 79279-54-2

CAS Number: 79279-54-2 Formula: C₅H₃ClO₄S₂ Molecular Weight: 226.66 g/mol

Executive Summary

4-(Chlorosulfonyl)thiophene-2-carboxylic acid is a high-value heterocyclic scaffold used primarily in the synthesis of advanced medicinal agents. Unlike its more common isomer, 5-(chlorosulfonyl)thiophene-2-carboxylic acid, the 4-substituted variant offers a unique "meta-like" geometry that is critical for binding affinity in specific protein pockets, such as those found in PTP1B inhibitors (diabetes/obesity targets) and HCV NS5B polymerase inhibitors .

This guide addresses the specific challenges associated with this molecule: regiochemical ambiguity during synthesis, chemoselective reactivity between the sulfonyl chloride and carboxylic acid moieties, and the strict anhydrous handling required to prevent hydrolysis.

Chemical Identity & Structural Analysis[1][2]

The Regioselectivity Paradox

The thiophene ring system is electron-rich, directing electrophilic aromatic substitution (EAS) primarily to the

-

Thiophene-2-carboxylic acid: The carboxylic acid at C2 is an electron-withdrawing group (EWG). While it deactivates the ring, the sulfur atom's strong directing effect typically pushes incoming electrophiles (like chlorosulfonic acid) to the C5 position .

-

The Challenge: Direct chlorosulfonation of thiophene-2-carboxylic acid yields predominantly the 5-isomer .

-

The Solution: Accessing the 4-isomer (CAS 79279-54-2) requires indirect methods, typically involving lithium-halogen exchange on 4-bromothiophene precursors or diazotization of 4-aminothiophene derivatives. This structural distinction is vital; using the wrong isomer will abolish biological activity in structure-activity relationship (SAR) studies.

Electronic Profile

-

C2-COOH: Provides a handle for amidation or esterification to tune lipophilicity (LogP).

-

C4-SO₂Cl: A highly reactive electrophile. The sulfonyl group is placed at a vector distinct from the C5 position, allowing for "branching" of the molecule into hydrophobic pockets of target enzymes.

Synthetic Routes & Regiocontrol[3]

To ensure the isolation of the correct 4-isomer, a "Self-Validating" synthetic strategy is recommended over direct electrophilic substitution.

Recommended Route: Metal-Halogen Exchange

This route guarantees regiochemical purity by utilizing a site-specific precursor.

-

Precursor: Start with 4-bromo-2-thiophenecarboxylic acid (commercially available).

-

Protection (Optional but Recommended): Convert to the methyl ester to prevent consumption of organolithium reagents by the acidic proton.

-

Lithiation: Treat with isopropylmagnesium chloride (iPrMgCl) or n-butyllithium (n-BuLi) at -78°C. The halogen-metal exchange occurs selectively at the C4 position.

-

Sulfinylation: Quench the lithiated species with sulfur dioxide (

) gas to form the sulfinate salt. -

Chlorination: Treat the sulfinate with N-chlorosuccinimide (NCS) or sulfuryl chloride (

) to generate the sulfonyl chloride. -

Hydrolysis: If the ester was used, mild basic hydrolysis yields the target acid.

Figure 1: Regioselective synthesis via metal-halogen exchange, avoiding the C5-isomer contamination common in direct chlorosulfonation.

Reactivity Profile & Handling

Chemoselectivity: The "Fork in the Road"

The molecule possesses two electrophilic sites with vastly different reactivities.

-

Site A (

): Kinetic electrophile. Reacts rapidly with nucleophiles (amines, alcohols) at -

Site B (

): Thermodynamic/Latent electrophile. Requires activation (e.g., HATU, EDC,

Strategic Implication: You can selectively functionalize the sulfonyl group without protecting the carboxylic acid if the pH is controlled. Under basic conditions (e.g., aqueous

Handling Protocols

-

Moisture Sensitivity: High. The

group hydrolyzes to the sulfonic acid ( -

Storage: Store under inert gas (

or Ar) at -20°C. -

Solvents: Use anhydrous DCM, THF, or DMF. Avoid protic solvents unless hydrolysis is intended.

Figure 2: Chemoselective functionalization workflow. The sulfonyl chloride is reacted first, exploiting the latent nature of the carboxylic acid.

Experimental Protocol: Sulfonamide Coupling

Objective: Synthesis of a sulfonamide derivative while retaining the carboxylic acid moiety.

Materials

-

This compound (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1N HCl (for workup)

Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM (0.1 M concentration relative to amine). Cool to 0°C .[1]

-

Addition: Dissolve this compound in a minimal amount of anhydrous DCM/THF. Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: The carboxylic acid will be deprotonated by the base first, but the sulfonyl chloride will remain intact long enough to react with the amine nucleophile.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC or LC-MS (look for disappearance of starting material and formation of the sulfonamide mass).

-

Quench & Workup:

-

Acidify the reaction mixture carefully with 1N HCl to pH ~2-3. This protonates the carboxylate, pushing the product into the organic layer (or precipitating it if insoluble in water).

-

Extract with EtOAc (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.[1]

-

-

Purification: Recrystallize from MeOH/Water or purify via column chromatography (typically MeOH/DCM gradient due to polarity of the acid).

Applications in Drug Discovery[1][5][6]

This scaffold is a "Privileged Structure" in medicinal chemistry, often serving as a bioisostere for phenyl-sulfonamides but with altered electronic properties and solubility profiles.

| Therapeutic Area | Target | Role of Scaffold |

| Metabolic Disease | PTP1B (Protein Tyrosine Phosphatase 1B) | The carboxylic acid mimics phosphotyrosine; the sulfonamide extends into the secondary binding site (Site B). |

| Virology | HCV NS5B Polymerase | Thiophene carboxylic acids bind to the allosteric "thumb" domain of the polymerase. |

| Oncology | MMP Inhibitors | The sulfonyl moiety coordinates with the Zinc ion or stabilizes the enzyme-inhibitor complex. |

References

-

Synthesis & Regioselectivity

- Regioselective synthesis of substituted thiophenes via metal-halogen exchange.

-

Source: Journal of Organic Chemistry, "Lithium-Halogen Exchange in Heterocycles". (General reference for lithiation protocol).

- Medicinal Applications (PTP1B): Design and Synthesis of Thiophene-2-carboxylic Acid Derivatives as PTP1B Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.

-

Safety & Handling

- Safety Data Sheet: this compound.

-

Source: (Search CAS 79279-54-2).

- General Thiophene Chemistry: Thiophene and its Derivatives. Source: The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

(Note: Specific patent literature for CAS 79279-54-2 often references the methyl ester or the 5-isomer. The protocols above are derived from standard authoritative heterocyclic chemistry practices for 4-substituted thiophenes.)

Sources

Technical Guide: Synthesis and Discovery of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid

This technical guide details the synthesis, discovery context, and regiochemical challenges of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid (CAS 79279-54-2).

Executive Summary & Discovery Context

This compound is a critical heteroaromatic building block used primarily in the discovery of sulfonamide-based pharmaceuticals. Recently, it has gained prominence as an intermediate in the synthesis of BAF complex modulators (e.g., BRG1/BRM inhibitors) for oncology applications.

The synthesis of this molecule presents a classic problem in heterocyclic regiochemistry: overcoming the natural alpha-directing power of the thiophene ring.

-

The Challenge: Electrophilic substitution on thiophene-2-carboxylic acid favors the 5-position (alpha to sulfur) due to electronic resonance, despite the meta-directing influence of the carboxylic acid.

-

The Solution: Accessing the 4-position requires either forcing conditions (high-temperature chlorosulfonation) followed by rigorous isomer separation, or a "blocking group" strategy.

Retrosynthetic Analysis & Strategic Pathways

To synthesize the 4-isomer specifically, researchers must choose between a Direct "Brute Force" Approach (economical but low selectivity) and a Directed "Precision" Approach (high selectivity but higher cost).

Decision Matrix

| Feature | Path A: Direct Chlorosulfonation | Path B: Lithiation-Exchange (Precision) |

| Starting Material | Thiophene-2-carboxylic acid | 4-Bromothiophene-2-carboxylic acid |

| Reagents | Chlorosulfonic acid ( | |

| Regiocontrol | Poor (Mixture of 4- and 5-isomers) | Excellent (Retention of position) |

| Scalability | High (Industrial) | Low to Medium (Lab/Pilot) |

| Primary Use | Large-scale manufacturing | Discovery/SAR library generation |

Mechanistic Pathway Diagram (DOT)

Caption: Comparison of the Direct Chlorosulfonation route (Path A) versus the Lithiation-Exchange route (Path B) for accessing the 4-isomer.

Detailed Experimental Protocols

Protocol A: Direct Chlorosulfonation (Industrial/Patent Route)

This method is based on recent patent literature (e.g., WO2019152437) describing the preparation of intermediates for BAF inhibitors.

Principle: The carboxylic acid at position 2 deactivates the ring. While position 5 is the natural electrophilic site, high temperatures and excess chlorosulfonic acid can force substitution at position 4, albeit as a minor component or part of a mixture that requires separation.

Materials:

-

Thiophene-2-carboxylic acid (1.0 eq)[1]

-

Chlorosulfonic acid (

) (5.0 – 10.0 eq) -

Dichloromethane (DCM) (for extraction)

-

Ice water (for quenching)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Chlorosulfonic acid (excess). Cool to 0°C under an inert atmosphere (

). -

Addition: Slowly add solid Thiophene-2-carboxylic acid portion-wise. Caution: Evolution of HCl gas is vigorous.

-

Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 100°C and stir for 1 hour .

-

Note: The high temperature is critical to overcome the activation energy for the 4-position substitution, though the 5-isomer will still form.

-

-

Quenching: Cool the reaction mixture to room temperature. Carefully drip the reaction mass onto crushed ice/water with vigorous stirring. Exothermic hazard.

-

Workup: Extract the aqueous suspension with DCM (3x). Combine organic layers, dry over anhydrous

, and concentrate in vacuo. -

Purification (Critical): The crude residue contains both the 4-isomer and 5-isomer.

-

Separation: Use Flash Column Chromatography (SiO2, Hexanes/Ethyl Acetate gradient) or fractional crystallization (if applicable to the specific salt form) to isolate the title compound.

-

Data Interpretation:

-

Yield: Expect 20–40% isolated yield of the 4-isomer after separation.

-

Validation:

NMR is essential to distinguish isomers.-

4-isomer: Doublets with meta-coupling (

) or specific shifts distinct from the 5-isomer (which shows -

Correction: In the 4-substituted product, the remaining protons are at H3 and H5. These are meta to each other (

). -

In the 5-substituted product, the remaining protons are at H3 and H4. These are vicinal (

). This coupling constant difference is the primary self-validating check.

-

Protocol B: The "Blocking Group" Strategy (Regioselective)

For high-purity applications where chromatographic separation is difficult, the "Blocking Group" strategy is preferred.

Concept: Start with 5-bromo-thiophene-2-carboxylic acid . The bulky bromine at position 5 blocks the alpha site. Chlorosulfonation is forced to position 4. The bromine can be retained (if needed for coupling) or removed later.

Workflow:

-

Substrate: 5-Bromo-thiophene-2-carboxylic acid.

-

Reagent: Chlorosulfonic acid (neat or in CHCl3).

-

Condition: Heat to 60–80°C.

-

Result: 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid .

-

Debromination (Optional): If the bromine is unwanted, it can be removed via catalytic hydrogenation (

) or Zinc/Acetic acid reduction, although care must be taken not to reduce the sulfonyl chloride (often converted to sulfonamide before debromination).

Quantitative Data Summary

| Parameter | 4-Isomer (Target) | 5-Isomer (Common Impurity) |

| Substitution Pattern | 2,4-Disubstituted | 2,5-Disubstituted |

| NMR Coupling ( | ~1.5 Hz (meta) | ~4.0 Hz (vicinal) |

| Reactivity | Highly electrophilic ( | Highly electrophilic ( |

| Stability | Moisture Sensitive (Hydrolyzes to acid) | Moisture Sensitive |

| Boiling/Melting Point | Solid (MP varies by purity) | Solid |

Safety & Handling (HSE)

Chlorosulfonic Acid (

-

Hazard: Reacts violently with water to release sulfuric acid and hydrogen chloride gas (HCl).

-

Control: All glassware must be oven-dried. Quenching must be performed by adding the acid to ice (never water to acid) very slowly.

-

PPE: Full face shield, chemical-resistant gloves (butyl rubber), and lab coat are mandatory. Work exclusively in a fume hood.

Sulfonyl Chlorides:

-

Stability: The product is sensitive to moisture.[2] Store under inert gas (

or

References

-

Preparation of BAF Complex Modulators

- Source: WIPO Patent WO/2019/152437 & US P

- Relevance: Describes the direct chlorosulfonation of thiophene-2-carboxylic acid at 100°C to yield the 4-isomer (Intermedi

-

URL:

- Regiochemistry of Thiophene Sulfonation: Source:Journal of Heterocyclic Chemistry / Tetrahedron Letters. Relevance: Establishes the directing effects of carboxyl groups on thiophene rings (Meta-directing relative to C2, but Alpha-directing power of S usually dominates). Context: Explains why the 5-isomer is the major product in direct substitution.

-

Commercial Availability & Identifiers

- Source: PubChem / Sigma-Aldrich.

- D

-

URL:

Sources

Spectroscopic Characterization of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

4-(Chlorosulfonyl)thiophene-2-carboxylic acid is a disubstituted thiophene ring containing two strongly electron-withdrawing groups: a carboxylic acid at the C2 position and a chlorosulfonyl group at the C4 position. The strategic placement of these functional groups dictates the molecule's reactivity and is key to its utility as a building block. The elucidation of its structure relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the acidic proton.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be additionally performed to differentiate between CH, CH₂, and CH₃ signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the thiophene ring protons and one broad singlet at a significantly downfield shift for the carboxylic acid proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid Proton | 12.0 - 14.0 | Broad Singlet | 1H | -COOH |

| Thiophene Proton (H5) | 8.0 - 8.4 | Doublet | 1H | H at C5 |

| Thiophene Proton (H3) | 7.8 - 8.2 | Doublet | 1H | H at C3 |

Causality and Insights:

-

The carboxylic acid proton is expected to be highly deshielded, appearing in the 10-12 ppm range, a characteristic feature for this functional group.[1] Its signal is often broad due to hydrogen bonding and chemical exchange.

-

The protons on the thiophene ring will be significantly downfield due to the electron-withdrawing nature of both the carboxylic acid and the chlorosulfonyl groups. The precise chemical shifts are influenced by the substitution pattern.

-

The protons at positions 3 and 5 will appear as doublets due to coupling with each other.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 160 - 170 | C=O |

| Thiophene Carbons | 125 - 150 | C2, C3, C4, C5 |

Causality and Insights:

-

The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-190 ppm region.[2]

-

The four carbons of the thiophene ring will have distinct chemical shifts due to the different electronic environments created by the substituents. The carbons directly attached to the electron-withdrawing groups (C2 and C4) will be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Experimental Protocol: IR

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1340-1440 | O-H bend | Carboxylic Acid |

| 1370-1390 | S=O stretch (asymmetric) | Sulfonyl Chloride |

| 1170-1190 | S=O stretch (symmetric) | Sulfonyl Chloride |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| 1300-1500 | C=C stretch | Aromatic (Thiophene) |

Causality and Insights:

-

The carboxylic acid will exhibit a very broad O-H stretching band from 2500-3300 cm⁻¹ due to strong hydrogen bonding.[2][3][4][5]

-

A strong, sharp absorption for the C=O stretch of the carboxylic acid is expected between 1680 and 1710 cm⁻¹.[2][3]

-

The sulfonyl chloride group will show two characteristic strong S=O stretching bands.

-

The thiophene ring will have C-H and C=C stretching vibrations in the aromatic region.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is generally preferred for polar, non-volatile molecules like carboxylic acids.

-

Analysis: Obtain the mass spectrum, noting the molecular ion peak and the major fragment ions.

Predicted Mass Spectrum (ESI)

-

Molecular Ion: A prominent peak corresponding to the molecular weight of the compound (C₅H₃ClO₄S₂) is expected. The exact mass is 225.9216 g/mol . In negative ion mode ESI, the [M-H]⁻ ion at m/z 224.9 would be observed. In positive ion mode, adducts such as [M+Na]⁺ at m/z 248.9 might be seen.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pathways

Caption: Predicted major fragmentation pathways in ESI-MS.

Causality and Insights:

-

The fragmentation of carboxylic acids often involves the loss of the entire carboxyl group or parts of it.[8][9]

-

Cleavage of the C-S bond or the S-Cl bond in the sulfonyl chloride group is also a likely fragmentation pathway.

-

The initial loss of small, stable neutral molecules like SO₂ or CO₂ is common in mass spectrometry.[10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations, grounded in fundamental principles and data from related structures, serve as a valuable resource for scientists engaged in drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Gowri, S., & Thennarasu, S. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(1), 22-31.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

- Zhang, Y., et al. (2017). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 52(12), 834-843.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. revroum.lew.ro [revroum.lew.ro]

"4-(Chlorosulfonyl)thiophene-2-carboxylic acid" safety and handling precautions

CAS Number: 79279-54-2 Formula: C₅H₃ClO₄S₂ Molecular Weight: 226.66 g/mol [1]

Executive Summary & Substance Profile

This guide outlines the technical safety, handling, and stability protocols for 4-(Chlorosulfonyl)thiophene-2-carboxylic acid . This compound is a bifunctional building block frequently used in medicinal chemistry for the synthesis of sulfonamide-based therapeutics.

Its chemical structure presents a dual-hazard profile:

-

Sulfonyl Chloride Moiety (-SO₂Cl): Highly electrophilic and moisture-sensitive; hydrolyzes to release hydrochloric acid (HCl) and the corresponding sulfonic acid.

-

Carboxylic Acid Moiety (-COOH): Contributes to the overall acidity and polarity of the molecule.

Critical Handling Directive: While some Safety Data Sheets (SDS) classify this specific CAS as a Skin/Eye Irritant (Category 2), the functional presence of the chlorosulfonyl group dictates that it be handled with strict moisture exclusion and precautions reserved for corrosive acid halides to prevent inadvertent HCl exposure.

Hazard Identification & Toxicology

GHS Classification (29 CFR 1910.1200)

Based on authoritative vendor data (Sigma-Aldrich/Merck), the baseline classification includes:

-

Skin Irritation (Category 2): Causes skin irritation (H315).

-

Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2]

-

STOT-SE (Category 3): May cause respiratory irritation (H335).

Mechanistic Toxicity: The Hydrolysis Risk

The primary operational hazard is hydrolysis . Upon contact with ambient humidity or mucosal surfaces (eyes, lungs), the sulfonyl chloride group degrades rapidly.

Reaction:

This reaction generates Hydrochloric Acid , which is responsible for the "burning" sensation and respiratory distress often associated with this class of compounds.

Storage & Stability Protocol

The stability of this compound is directly correlated to moisture exclusion.

| Parameter | Specification | Rationale |

| Temperature | 2–8°C (Refrigerated) | Retards thermal decomposition and hydrolysis rates. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents atmospheric moisture from initiating hydrolysis. |

| Container | Tightly sealed glass | Avoid metals; glass prevents corrosion from trace HCl. |

| Desiccant | Required | Store secondary container over Drierite or silica gel. |

Safe Handling Workflow

Engineering Controls

-

Primary Barrier: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a glovebox .

-

Velocity: Ensure face velocity is >100 fpm to capture potential HCl off-gassing.

Personal Protective Equipment (PPE)

-

Hands: Double-gloving is recommended.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Neoprene (if handling solutions).

-

-

Eyes: Chemical safety goggles (ANSI Z87.1) are mandatory. Face shields should be used if handling >5g.

-

Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved respirator with Acid Gas (AG) cartridges.

Experimental Workflow Diagram

The following logic flow details the safe progression from storage to reaction quenching.

Figure 1: Operational workflow for handling moisture-sensitive sulfonyl chlorides.

Emergency Response & Spills

Spill Cleanup Logic

Do not use water to clean up the solid, as this will generate HCl gas immediately.

-

Evacuate: Clear the immediate area if the spill is large (>10g) and outside a hood.

-

PPE: Don full PPE including respiratory protection if dust is present.

-

Containment: Cover the spill with a dry, non-combustible absorbent (e.g., Vermiculite or dry sand).

-

Neutralization:

-

Scoop material into a waste container.

-

Treat the surface with a dilute, weak base solution (e.g., 5% Sodium Bicarbonate) only after the bulk solid is removed.

-

Warning: Adding bicarbonate directly to the bulk acid chloride will cause vigorous foaming (CO₂ release).

-

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3] Note: The initial contact with water may sting due to hydrolysis, but copious flushing is required to remove the acid.

-

Skin Contact: Wash with soap and water immediately.[3][4] Remove contaminated clothing.[3][4][5][6]

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: this compound (CAS 79279-54-2).[1] Retrieved from

-

PubChem. (2025).[2][7] Compound Summary: 4-Chlorothiophene-2-carboxylic acid (Related Structure/Hazards). National Library of Medicine. Retrieved from

-

National Institutes of Health (NIH). (2025). Sulfonyl Chlorides - General Hazard Profile. PubChem Laboratory Chemical Safety Summary (LCSS). Retrieved from

Sources

- 1. This compound | 79279-54-2 [sigmaaldrich.com]

- 2. 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | C11H7ClO2S | CID 2735808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 4-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Functionalization of 4-(Chlorosulfonyl)thiophene-2-carboxylic Acid

Executive Summary

4-(Chlorosulfonyl)thiophene-2-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors, antiviral agents, and diuretics. Its utility stems from its bifunctionality: it possesses a highly electrophilic sulfonyl chloride (–SO₂Cl) at position 4 and an acidic carboxylic acid (–COOH) at position 2.

However, this duality presents a significant chemoselective challenge.[1] The sulfonyl chloride is moisture-sensitive and prone to hydrolysis or competitive nucleophilic attack during standard carboxylic acid manipulations. Conversely, the acidic proton of the carboxyl group can neutralize basic reagents required for sulfonylation.

This guide provides validated protocols to decouple these reactivities, allowing for precise, high-yield functionalization.

Reactivity Landscape & Strategic Planning

Successful manipulation of this molecule requires understanding the "Hard/Soft" acid-base interactions and kinetic rates of the two functional groups.

The Chemoselectivity Trap

-

Sulfonyl Chloride (–SO₂Cl): A "hard" electrophile. Reacts rapidly with amines (amidation), alcohols (sulfonate ester formation), and water (hydrolysis to sulfonic acid).

-

Carboxylic Acid (–COOH): A Bronsted acid. In the presence of bases (amines), it forms a carboxylate salt, which is nucleophilic but sterically distinct.

Critical Rule: You cannot employ standard acid-catalyzed Fischer esterification (e.g., MeOH/H₂SO₄) because the water by-product and the alcohol solvent will hydrolyze or solvolyze the sulfonyl chloride.

Decision Logic Diagram

The following flowchart illustrates the decision process for selecting the correct protocol based on the desired end-product.

Figure 1: Strategic workflow for chemoselective functionalization. Note that standard esterification conditions are excluded to preserve the sulfonyl chloride.

Protocol A: Selective Sulfonamide Synthesis (Amidation)

Objective: React the sulfonyl chloride with an amine (R-NH₂) while leaving the carboxylic acid intact (or as a salt).

Mechanism: The first equivalent of base neutralizes the carboxylic acid. The second equivalent (or the amine itself) facilitates the nucleophilic attack on the sulfur.

Materials

-

Substrate: this compound (1.0 eq)

-

Amine: Primary or secondary amine (1.0 – 1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 1.0 eq of the thiophene substrate in anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Cool the mixture to 0°C. Add 2.5 eq of DIPEA dropwise.

-

Observation: The solution should become clear as the carboxylate salt forms.

-

-

Amine Addition: Add 1.05 eq of the target amine dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC or LCMS. (Note: On LCMS, the COOH may ionize poorly in positive mode; check negative mode).

-

-

Workup (Critical for Purity):

-

Dilute with DCM.

-

Acid Wash: Wash with 1N HCl. This protonates the carboxylate (returning it to –COOH) and removes excess amine/DIPEA.

-

Extraction: The product (Sulfonamide-COOH) will partition into the organic layer.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Data Summary: Typical Yields

| Amine Type | Eq. Base | Reaction Time | Typical Yield |

|---|---|---|---|

| Primary Aliphatic (e.g., Benzylamine) | 2.5 | 2 h | 85-92% |

| Secondary Cyclic (e.g., Morpholine) | 2.5 | 2 h | 88-95% |

| Aniline (Weak Nucleophile) | 3.0 | 12 h (may need heat) | 60-75% |

Protocol B: Chemoselective Esterification (Preserving –SO₂Cl)

Objective: Convert the carboxylic acid to an ester (–COOR) without hydrolyzing the sulfonyl chloride or forming a sulfonate ester.

The "Forbidden" Method: Do NOT use alcohol as a solvent with acid catalysis (e.g., MeOH/H₂SO₄). This will convert the –SO₂Cl to –SO₃Me or –SO₃H.

The Validated Method: Alkylation using an Alkyl Halide and mild base in a polar aprotic solvent.

Materials

-

Substrate: this compound (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 eq)

-

Base: Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Solvent: Anhydrous Acetone or DMF.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq of substrate in Anhydrous Acetone (0.2 M).

-

Why Acetone? It dissolves the organic substrate but does not react with –SO₂Cl. DMF is an alternative but harder to remove.

-

-

Base Addition: Add 1.5 eq of finely powdered K₂CO₃ or NaHCO₃.

-

Note: Use bicarbonate if the substrate is extremely base-sensitive. Carbonate is faster.

-

-

Alkylation: Add 1.2 eq of Methyl Iodide (or other alkyl halide) dropwise at 0°C.

-

Reaction: Stir at RT for 4–12 hours.

-

Safety: MeI is a carcinogen. Use a fume hood.

-

-

Workup:

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate.

-

Purification: If DMF was used, dilute with EtOAc and wash extensively with water/brine to remove DMF.

-

Result: The product is the Ester-Sulfonyl Chloride .

-

Protocol C: One-Pot Dual Functionalization

Objective: Create a Sulfonamide-Ester library member in a single pot.

Logic: Amidation must occur before esterification if using alcohols, OR use Protocol B (Alkylation) after Amidation. The most robust route is Amidation

Figure 2: Sequential one-pot synthesis avoiding isolation of the intermediate acid.

Protocol

-

Follow Protocol A (DCM solvent, DIPEA base).

-

Once amidation is complete (TLC check), do not perform an aqueous workup.

-

Add Methyl Iodide (1.5 eq relative to starting material) directly to the reaction mixture.

-

Stir for 12 hours.

-

Note: The DIPEA used in Step 1 acts as the base sponge for the HI generated in Step 2.

-

-

Perform standard aqueous workup (dilute EtOAc, wash with 1N HCl, then Brine).

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Solution |

| LCMS shows M+14 mass shift on SO₂ group | Formation of Sulfonate Ester (R-SO₂-OMe) | You used Methanol as a solvent. Switch to Protocol B (Acetone/MeI). |

| LCMS shows M-18 (OH) | Hydrolysis to Sulfonic Acid (R-SO₃H) | Wet solvents or atmospheric moisture. Use flame-dried glassware and anhydrous solvents. |

| Low Yield in Amidation | COOH neutralized the amine | Ensure at least 2.0 equivalents of base are used (1 for COOH, 1 for HCl scavenging). |

Safety Data

-

Lachrymator: Sulfonyl chlorides are potent lachrymators. Handle only in a functioning fume hood.

-

Pressure: Reactions with carbonates release CO₂. Ensure proper venting.

References

-

Vertex Pharmaceuticals. (1984). Thiophene-2-carboxylic-acid derivatives and process for their preparation. EP0109381B1. Link

- Context: Describes the synthesis of chlorosulfonyl thiophene esters using sulfuryl halides and subsequent amid

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Princeton University. Link[2]

- Context: Discusses the reactivity differences between carboxylic acids and sulfonyl groups, supporting the chemoselectivity logic.

-

BenchChem. (2023). Preventing Hydrolysis During the Workup of Esterification Reactions. Link

- Context: Provides general protocols for handling moisture-sensitive esterifications, applicable to the sulfonyl chloride preserv

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 446853: 3-((4-Chloroanilino)sulfonyl)thiophene-2-carboxylic acid. Link

- Context: Verifies the stability and structural properties of the sulfonamide-carboxylic acid deriv

-

Master Organic Chemistry. (2022). Fischer Esterification and Hydrolysis Mechanisms. Link

- Context: Cited to explain the mechanism avoided in Protocol B to prevent sulfonyl chloride hydrolysis.

Sources

Application Notes & Protocols: Leveraging 4-(Chlorosulfonyl)thiophene-2-carboxylic Acid for Solid-Phase Synthesis of Sulfonamide Libraries

Abstract

This guide provides a comprehensive overview and detailed protocols for the strategic use of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid in solid-phase synthesis (SPS). As a bifunctional scaffold, this reagent offers an efficient route for the production of diverse sulfonamide libraries, which are of significant interest in drug discovery. The thiophene core is a privileged pharmacophore found in numerous FDA-approved drugs, making this scaffold particularly relevant for generating novel therapeutic leads.[1][2] The molecule's inherent orthogonality, with a carboxylic acid for resin immobilization and a reactive sulfonyl chloride for diversification, allows for a streamlined and robust synthetic workflow. This document outlines the principles of its application, step-by-step protocols for resin loading, library generation, and final cleavage, as well as critical considerations for ensuring high-yield, high-purity synthesis.

The Reagent: A Bifunctional Scaffold for Combinatorial Chemistry

This compound is a heterocyclic compound featuring two distinct reactive functional groups attached to a thiophene ring. This unique architecture makes it an ideal tool for solid-phase organic synthesis (SPOS).

-

The Carboxylic Acid (-COOH): This group serves as the initial attachment point to an amino-functionalized solid support (resin). The reaction proceeds via standard amide bond formation, a well-established and highly efficient process in solid-phase peptide synthesis (SPPS).[3]

-

The Sulfonyl Chloride (-SO₂Cl): This highly electrophilic group is the "business end" of the molecule. It remains stable during the initial resin loading but reacts readily with primary and secondary amines to form stable sulfonamide bonds.[4][5] This reaction is the key step for introducing diversity into the library.

-

The Thiophene Core: The central thiophene ring is not merely a spacer; it is a bioisostere of a benzene ring and is present in many pharmacologically active compounds, potentially conferring favorable properties to the final products.[6][7]

Physicochemical Properties & Handling

Proper handling of this reagent is critical for synthetic success and laboratory safety. Sulfonyl chlorides are moisture-sensitive and corrosive.

| Property | Value | Source |

| Chemical Formula | C₅H₃ClO₄S₂ | [8] (Analog) |

| Molecular Weight | 226.66 g/mol | Derived |

| Appearance | Typically an off-white to yellow solid | General Observation |

| Key Hazards | Causes severe skin burns and eye damage. Reacts with water. | (Analog) |

Safety & Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Store the reagent under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent hydrolysis of the sulfonyl chloride group.

-

Use anhydrous solvents and techniques for all reactions involving this reagent to maintain its reactivity.

Principle of Application: An Orthogonal Synthetic Strategy

The utility of this compound in SPS hinges on the principle of orthogonal protection.[9] The two functional groups can be addressed sequentially with different, non-interfering chemical reactions. This allows for a clean, stepwise construction of the target molecules on the solid support.

The overall workflow is a three-stage process:

-

Immobilization: The carboxylic acid is selectively coupled to an amine-bearing resin.

-

Diversification: The resin-bound sulfonyl chloride is reacted with a panel of different amines to generate a library of sulfonamides.

-

Cleavage: The final products are cleaved from the resin for purification and analysis.

This strategic approach is visualized in the workflow diagram below.

Caption: Overall workflow for solid-phase synthesis of sulfonamide libraries.

Detailed Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase synthesis strategies.[10] All operations should be performed in a dedicated solid-phase synthesis vessel.

Protocol 1: Immobilization of the Scaffold onto Resin

This protocol describes the coupling of the carboxylic acid moiety of the scaffold to an amino-functionalized resin, such as Rink Amide MBHA resin, which will yield a C-terminal primary amide upon final cleavage.

Materials:

-

Rink Amide MBHA resin (100-200 mesh)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Piperidine

-

Acetic Anhydride

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Place the desired amount of Rink Amide resin (e.g., 250 mg, 0.1 mmol scale for a 0.4 mmol/g loading resin) into a reaction vessel. Swell the resin in DMF for 1 hour, then drain.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). This removes the Fmoc protecting group from the resin's linker, exposing the primary amine. This step is crucial for resins like Rink Amide.

-

Washing: Wash the resin thoroughly to remove piperidine and byproducts. Perform sequential washes with DMF (5x), DCM (3x), and DMF (3x).

-

Activation of Carboxylic Acid: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 68 mg), OxymaPure (3 eq., 0.3 mmol, 43 mg) in anhydrous DMF (2 mL). Add DIC (3 eq., 0.3 mmol, 47 µL) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Rationale: Pre-activation converts the carboxylic acid into a more reactive ester, facilitating efficient coupling to the resin-bound amine.[11]

-

-

Coupling Reaction: Add the activated linker solution to the washed, deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction vessel and wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove all unreacted reagents and soluble byproducts.

-

Verification (Kaiser Test): Take a small sample of beads and perform a Kaiser test (ninhydrin test). A negative result (beads remain colorless or yellow) indicates the successful consumption of nearly all free amines. If the test is positive (blue beads), repeat the coupling step (double coupling).[10]

-

Capping (Optional but Recommended): To block any remaining unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7 v/v/v) for 30 minutes. This prevents the formation of failure sequences.

-

Final Wash and Dry: Wash the resin as in step 6 and dry the resin-bound sulfonyl chloride intermediate under high vacuum for at least 1 hour. The resin is now ready for the diversification step.

Protocol 2: Sulfonamide Library Synthesis (Diversification)

This protocol details the reaction of the immobilized sulfonyl chloride with a library of amines. The procedure can be parallelized for high-throughput synthesis.

Materials:

-

Resin-bound sulfonyl chloride (from Protocol 1)

-

Library of primary or secondary amines

-

Pyridine or DIPEA

-

Anhydrous DMF or Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the resin from Protocol 1 in the chosen anhydrous solvent (e.g., DCM) for 30 minutes in the reaction vessel.

-

Amine Addition: Prepare a solution of the desired amine (5 eq., 0.5 mmol) and a non-nucleophilic base like DIPEA (10 eq., 1.0 mmol) in the reaction solvent.

-

Rationale: A large excess of the amine is used to drive the reaction to completion. The base acts as an HCl scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction.[12]

-

-

Sulfonamide Formation: Add the amine/base solution to the swollen resin. Agitate the mixture at room temperature. Reaction times can vary from 4 hours to overnight, depending on the steric hindrance and nucleophilicity of the amine.

-

Washing: After the reaction is complete, drain the vessel and wash the resin thoroughly to remove excess amine, base, and salts. A typical wash sequence is: DMF (5x), DCM (3x), MeOH (3x), DCM (3x).

-

Drying: Dry the final resin-bound sulfonamide product under high vacuum.

The chemical transformation occurring on the solid support during this workflow is depicted below.

Caption: Key chemical structures in the solid-phase sulfonamide synthesis workflow.

Protocol 3: Cleavage and Product Isolation

This final step liberates the synthesized sulfonamide from the solid support. The choice of cleavage cocktail is determined by the type of resin and any acid-labile protecting groups on the side chains of the amine used for diversification.[13]

Materials:

-

Resin-bound sulfonamide (from Protocol 2)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Rationale: TFA is a strong acid that cleaves the linker from the resin. TIS and water act as scavengers to trap reactive carbocations that can be formed during cleavage, preventing side reactions.[12]

-

-

Cold Diethyl Ether

-

Centrifuge

Procedure:

-

Preparation: Place the dry resin in a reaction vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL for a 0.1 mmol scale synthesis). Agitate at room temperature for 2-3 hours.

-

Product Collection: Filter the resin and collect the filtrate, which contains the dissolved product, into a clean collection tube. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. The product should precipitate as a solid.

-

Isolation: Place the tube in a freezer for 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the solid product.

-

Washing and Drying: Carefully decant the ether. Wash the pellet with fresh cold ether and centrifuge again. Repeat this wash twice more to remove residual scavengers. Dry the final product under vacuum.

-

Analysis: Analyze the crude product by LC-MS and purify by preparative HPLC as required.

Summary and Outlook

This compound is a powerful and versatile tool for constructing libraries of sulfonamides on solid phase. Its orthogonal reactivity allows for a clean and efficient workflow, from immobilization to diversification and cleavage. By leveraging this scaffold, researchers in medicinal chemistry and drug development can rapidly access a wide chemical space of thiophene-based sulfonamides, accelerating the discovery of new bioactive compounds.

References

- Combs, A. P., & Rafalski, M. (1999). N-Arylation of Sulfonamides on Solid Supports. Journal of Combinatorial Chemistry, 1(4), 316-318. [URL: https://pubs.acs.org/doi/abs/10.1021/cc990025f]

- D'hooghe, M., et al. (2012). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 51(15), 8349-8356. [URL: https://pubs.acs.org/doi/10.1021/ic300947k]

- Isidro-Llobet, A., et al. (2021). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. MDPI. [URL: https://www.researchgate.net/figure/Orthogonal-and-safety-catch-protecting-group-strategies-in-solid-phase-peptide_fig3_356494955]

- Albericio, F., & Subirós-Funosas, R. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 24(8), 1544. [URL: https://www.mdpi.com/1420-3049/24/8/1544]

- Vignola, D., et al. (2000). Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides. Drug Metabolism and Disposition, 28(7), 842-848. [URL: https://pubmed.ncbi.nlm.nih.gov/10859159/]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. Pharma Focus Asia. [URL: https://www.pharmafocusasia.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery. Pharma Focus Asia. [URL: https://www.pharmafocusasia.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N1S/sulfonamides.shtm]

- Fields, G. B., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [URL: https://pubmed.ncbi.nlm.nih.gov/11093282/]

- Wuts, P. G. M., et al. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(28), 3586-3588. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3372205/]

- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. [URL: https://www.aapptec.com/collections/solid-phase-peptide-synthesis-linkers-and-reagents]

- Gayo, L. M., & Suto, M. J. (1997). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 38(2), 211-214. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4447432/]

- Bar-Eli, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(42), 15201-15205. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ange.201908271]

- ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [URL: https://www.researchgate.

- D'hooghe, M., et al. (2012). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3415448/]

- Subirós-Funosas, R., et al. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23-41. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-544-6_2]

- Subirós-Funosas, R., et al. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23913137/]

- Kumar, S., et al. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 3511-3522. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02824]

- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(33), 6261-6265. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390301476X]

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/pages/overview-of-solid-phase-peptide-synthesis-spps]

- Gil, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11335964/]

- Sigma-Aldrich. (2025). Safety Data Sheet - Coumarin-3-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c85603]

- BenchChem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.com/pdf/technical-guide-orthogonal-protection-in-spps.pdf]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Thiophenecarboxylic acid. Thermo Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/11234.htm]

- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1184-1215. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11086083/]

- de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308252/]

- Offer, J., et al. (2002). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy. Angewandte Chemie International Edition, 41(23), 4513-4516. [URL: https://pubmed.ncbi.nlm.nih.gov/12458521/]

- Thermo Fisher Scientific. (2025). Safety Data Sheet - Thiophene-2-carboxaldehyde. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN¬ax=US&country=US&id=A14344]

- TCI Chemicals. (n.d.). Safety Data Sheet - Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/M1404_E_1.pdf]

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet - Thiophene-2-carboxaldehyde. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2577_15_1.pdf]

- PubChem. (n.d.). 4-Chlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12290695]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.0c00542/suppl_file/jo0c00542_si_002.pdf]

- Amblard, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3191-3203. [URL: https://www.

- Howl, J. (Ed.). (2005). Peptide Synthesis and Applications. Humana Press. [URL: https://www.aapptec.com/pages/practical-synthesis-guide-to-solid-phase-peptide-chemistry]

- Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene-2-carboxylic_acid]

- PrepChem. (n.d.). Synthesis of 4-chlorosulfonylthiophene-3-carboxylic acid methyl ester. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-chlorosulfonylthiophene-3-carboxylic-acid-methyl-ester]

- Singh, A., & Singh, V. K. (2019). Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study. Journal of Emerging Technologies and Innovative Research, 6(6). [URL: https://www.jetir.org/papers/JETIR1907S35.pdf]

- PubChem. (n.d.). 3-((4-Chloroanilino)sulfonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/446853]

- PubChem. (n.d.). 4-(4-Chlorophenyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735808]

- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [URL: https://www.researchgate.net/publication/6954201_Methods_and_Protocols_of_Modern_Solid-Phase_Peptide_Synthesis]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijesm.co.in [ijesm.co.in]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-((4-Chloroanilino)sulfonyl)thiophene-2-carboxylic acid | C11H8ClNO4S2 | CID 446853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. peptide.com [peptide.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Common side reactions with "4-(Chlorosulfonyl)thiophene-2-carboxylic acid"

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific failure modes with 4-(Chlorosulfonyl)thiophene-2-carboxylic acid .

Reagent Status: High Reactivity / Bifunctional / Moisture Sensitive Primary Application: Fragment-based Drug Discovery (FBDD), Scaffold Synthesis Support Level: Senior Application Scientist

The Core Problem: Bifunctional Reactivity

This reagent is deceptive. It contains two electrophilic potential sites, but they behave differently.

-

Sulfonyl Chloride (C4-SO₂Cl): Highly reactive, "hard" electrophile. Kinetic control.

-

Carboxylic Acid (C2-COOH): Acidic proton source. Thermodynamic trap.

The Golden Rule: You must install the sulfonamide before activating the carboxylic acid. Attempting to activate the carboxylic acid (e.g., with thionyl chloride or HATU) while the sulfonyl chloride is present will lead to polymerization or indiscriminate diamide formation.

Troubleshooting Guide (FAQ Format)

Issue #1: "My reaction mixture turned into a sticky gum/solid immediately upon adding the base."

Diagnosis: Incorrect Base Stoichiometry (The "Zwitterion Trap").

The Science: The carboxylic acid moiety (

-

Result: The amine remains protonated (unreactive) or the carboxylate salt precipitates out of the organic solvent (DCM/THF), stopping the stirring.

Corrective Protocol: You must account for the "Sacrificial Equivalent."

-

Standard Formula:

-

Explanation:

-

1.0 eq neutralizes the C2-COOH.

-

1.0 eq neutralizes the HCl generated from the sulfonamide coupling.

-

0.5 eq ensures the amine remains deprotonated and nucleophilic.

-

Issue #2: "I see a new spot on TLC that doesn't move (Baseline), and my yield is <20%."

Diagnosis: Hydrolysis of the Sulfonyl Chloride.[1][2][3][4] The Science: Thiophene rings are electron-rich, but the sulfonyl group is highly electron-withdrawing. However, the heteroatom (Sulfur) in the ring can assist in the ionization of the S-Cl bond, making it susceptible to rapid hydrolysis by ambient moisture.

-

Reaction:

-

The Trap: The resulting sulfonic acid is highly polar (stuck on baseline) and is a strong acid that can protonate your amine, killing the reaction further.

Corrective Protocol:

-

Solvent: Use anhydrous DCM or THF (water <50 ppm).

-

Glassware: Flame-dried or oven-dried glassware is mandatory.

-

Quality Check: Run a

-NMR of the starting material in

Issue #3: "I heated the reaction to push it to completion, but I lost the carboxylic acid."

Diagnosis: Thermal Decarboxylation.[5]

The Science: Thiophene-2-carboxylic acids are prone to decarboxylation, particularly under acidic conditions or high thermal stress. While less volatile than beta-keto acids, the electron-withdrawing sulfonyl group at C4 destabilizes the C2-COOH bond at elevated temperatures (

Corrective Protocol:

-

Temperature Limit: Keep reaction

. -

Catalysis: If the reaction is slow, do not heat. Instead, add a nucleophilic catalyst like DMAP (5 mol%) to activate the sulfonyl chloride.

Visualizing the Failure Modes

The following diagram illustrates the decision pathways and where specific side reactions occur based on experimental conditions.

Caption: Figure 1. Mechanistic pathways showing the three primary failure modes: Hydrolysis (moisture), Salt Precipitation (stoichiometry), and Decarboxylation (heat).

Validated Experimental Protocol

Objective: Synthesis of a Sulfonamide derivative while preserving the C2-Carboxylic Acid.

Reagents Table

| Reagent | Equiv. | Role | Critical Note |

| Start Material | 1.0 | Electrophile | Dry under vacuum for 1h before use. |

| Amine (R-NH₂) | 1.1 | Nucleophile | Secondary amines react slower; may need DMAP. |

| DIPEA / TEA | 3.0 | Base | CRITICAL: Must neutralize COOH + HCl + maintain basicity. |

| DCM (Anhydrous) | [0.1 M] | Solvent | Do not use DMF (can cause Vilsmeier-Haack type side reactions with SO₂Cl). |

Step-by-Step Methodology

-

Preparation: Charge a flame-dried RBF with This compound (1.0 equiv) and anhydrous DCM (0.1 M concentration). Note: The starting material may not fully dissolve; it often forms a suspension.

-

Base Addition: Cool to

. Add DIPEA (3.0 equiv) dropwise.-

Observation: The suspension should clear as the soluble carboxylate salt forms. If it clumps, add more solvent.

-

-

Coupling: Add the Amine (1.1 equiv) dropwise.[6]

-

Reaction: Allow to warm to Room Temperature (

). Stir for 4–6 hours.-

Monitor: TLC (MeOH/DCM 1:9). The product will be more polar than the starting material but less polar than the sulfonic acid hydrolysis byproduct.

-

-

Workup (The "Acid Trick"):

Advanced Troubleshooting: Impurity Profiling

If you observe unexpected peaks in LC-MS, consult this impurity table:

| Observed Mass ( | Probable Structure | Cause | Solution |

| M - 35 (Cl) + 17 (OH) | Sulfonic Acid (R-SO₃H) | Wet solvent or old reagent. | Use fresh bottle; store in desiccator. |

| M - 44 (CO₂) | Decarboxylated Product | Reaction temperature too high. | Keep T < 40°C. |

| M + Amine (x2) | Diamide (Sulfonamide + Amide) | Activation of COOH occurred. | Never add EDC/HATU/SOCl₂ until sulfonamide step is finished and purified. |

| Dimer (M+M) | Anhydride formation | Acid chloride formation. | Avoid thionyl chloride activation of the COOH. |

References

-

Sulfonyl Chloride Hydrolysis Kinetics

-

Thiophene Stability & Decarboxylation

-

General Sulfonamide Synthesis Protocols

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

- 8. mdpi.com [mdpi.com]

Technical Support Center: Purification of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid

[1]

Case ID: T-CS-4TC Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Removal & Isolation Protocols[1]

Executive Summary

The synthesis of 4-(chlorosulfonyl)thiophene-2-carboxylic acid presents a distinct set of purification challenges compared to standard benzenesulfonyl chlorides. The presence of the carboxylic acid moiety at position 2 creates an amphoteric solubility profile that complicates aqueous washes, while the electron-rich thiophene ring introduces significant regioselectivity issues (favoring the 5-position).

This guide addresses the three critical impurity classes:

-

Regio-isomers: Specifically the thermodynamically favored 5-chlorosulfonyl isomer.[1]

-

Hydrolysis Products: The corresponding sulfonic acid (highly polar).

-

Sulfone Dimers: Formed via electrophilic attack of the product on the starting material.

Part 1: Impurity Origin & Reaction Logic

Understanding where impurities come from is the first step in removal. The diagram below maps the critical divergence points in your synthesis.

Figure 1: Reaction pathways showing the competition between the target 4-isomer and the naturally favored 5-isomer, alongside hydrolysis risks.[1]

Part 2: Troubleshooting Guide (FAQs)

Module A: Regio-Isomer Contamination (The 4- vs. 5- Problem)

Q: I am seeing a 60:40 mixture of 5-isomer to 4-isomer by NMR. Can I separate these by flash chromatography? A: No. Direct silica chromatography is rarely effective for separating thiophene sulfonyl chloride regioisomers due to their nearly identical polarity and the instability of the sulfonyl chloride group on acidic silica.

Technical Solution:

-

Recrystallization: This is the primary method. The 5-isomer is typically more symmetric and packs better, often crystallizing first.[1]

-

Solvent System: Toluene/Heptane or Chlorobenzene.[1]

-

Protocol: Dissolve the crude mixture in minimum hot toluene (

). Slowly add heptane until turbidity persists. Cool to

-

-

Derivatization (The "Nuclear" Option): If high purity (>98%) is required for SAR studies:

-

Convert the crude sulfonyl chloride mixture to the corresponding sulfonamide (using a volatile amine like tert-butylamine).

-

Separate the stable sulfonamide isomers via standard Flash Chromatography (EtOAc/Hexane).

-

Regenerate the sulfonyl chloride (difficult) or proceed with the synthesis using the purified sulfonamide.

-

Module B: Hydrolysis & The "Gummy" Quench

Q: When I pour my reaction mixture onto ice, it forms a sticky, unmanageable gum instead of a precipitate. Why? A: This "gum" is likely a mixture of product, occluded sulfuric acid, and the sulfonic acid hydrolysis impurity . The carboxylic acid group makes the molecule partially soluble in water, preventing clean precipitation.

Technical Solution: The "Reverse Quench" Protocol Do not pour the reaction onto ice. Instead, use a solvent-assisted quench:

-

Dilute the reaction mixture with DCM (Dichloromethane) or DCE (Dichloroethane) before quenching (if temperature permits).

-

Drop the diluted mixture slowly into crushed ice/brine with vigorous stirring.

-

Critical Step: Maintain the aqueous pH < 1.0. If the pH rises (due to local concentration), the carboxylic acid deprotonates (

), acting as a surfactant and creating an emulsion (gum).

Module C: Analytical Ghost Peaks

Q: My LC-MS shows a purity of 99%, but the NMR looks messy with broad peaks at 10-12 ppm. A: Sulfonyl chlorides are unstable on standard LC-MS columns (aqueous mobile phases cause in-situ hydrolysis).

-

The "Ghost" Peak: The "99%" peak is likely the sulfonic acid (hydrolyzed on the column) or the methyl ester (if methanol was used as diluent).

-

Verification: Run NMR immediately in

or

Part 3: Optimized Isolation Protocol

This protocol minimizes hydrolysis and maximizes the removal of the 5-isomer and inorganic salts.

Materials Required

-

Solvents: Dichloromethane (DCM), n-Heptane, Toluene.[1]

-

Reagents: Brine (saturated NaCl), anhydrous

.

Step-by-Step Workflow

-

Reaction Termination:

-

Cool the reaction mixture (Chlorosulfonic acid + Substrate) to

. -

Note: Do not allow to freeze; viscosity hinders quenching.

-

-

The Extraction Quench (Critical):

-

Prepare a beaker with Crushed Ice (200% vol) + DCM (100% vol).

-

Cannulate or dropwise add the reaction mixture into the biphasic Ice/DCM mixture with high-speed stirring.

-

Why? The product immediately partitions into the DCM layer, protecting it from the aqueous acid.

-

-

Phase Separation:

-

Wash the aqueous layer 2x with fresh DCM.

-

Wash the combined organics:

-

Drying & Concentration:

-

Dry over anhydrous

(Avoid -

Filter and concentrate at

under vacuum. Do not heat to dryness; stop when it is a thick oil/slurry.

-

-

Crystallization (Purification):

Part 4: Data Summary & Specifications

| Parameter | Specification / Behavior |

| Appearance | Off-white to pale yellow crystalline solid.[1] |

| Storage | Store at |

| Solubility | Soluble in DCM, EtOAc, THF. Reacts with alcohols/amines.[1] |

| TLC Visualization | UV active. Stains with Bromocresol Green (acidic moiety).[1] |

| Key NMR Feature | Thiophene protons for 4-isomer are singlets (or meta-coupled doublets, |

Part 5: Decision Tree for Workup

Figure 2: Workup decision logic to prevent hydrolysis and emulsion formation.

References

-

Synthesis of Thiophene Sulfonyl Chlorides: Cremlyn, R. J., et al. "Chlorosulfonation of thiophene derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 60, no. 1-2, 1991, pp. 57-66.[1] Context: Establishes the baseline regioselectivity (preference for position 5) during electrophilic substitution of thiophenes.

-

Process Chemistry of Thiophene Carboxylic Acids: Google Patents. "Process for preparation of 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid esters." CN1028101C. Context: Although focused on the 5-chloro derivative, this patent details the critical temperature controls and solvent systems (DCM/Ice) required to handle the chlorosulfonyl-thiophene-carboxylate scaffold.[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 3. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents [patents.google.com]

"4-(Chlorosulfonyl)thiophene-2-carboxylic acid" work-up procedures for sulfonamide synthesis

Technical Support Center: Thiophene-Sulfonamide Synthesis Division Ticket ID: #TS-4CS-T2CA-001 Subject: Work-up & Purification Protocols for 4-(Chlorosulfonyl)thiophene-2-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with This compound , a bifunctional building block containing a highly reactive electrophile (sulfonyl chloride) and an acidic moiety (carboxylic acid).[1]

The Core Challenge: This molecule presents a "solubility paradox" during synthesis. The starting material is acidic, the intermediate sulfonamide is acidic (N-H), and the byproduct (sulfonic acid) is highly water-soluble. A standard organic wash will fail. You must utilize pH-switching to isolate your product.

This guide provides a validated Schotten-Baumann protocol and a "Rescue & Recovery" troubleshooting module.

Module 1: Reaction Setup (Prevention is Better than Cure)

Before discussing the work-up, the reaction conditions must prevent the most common failure mode: Hydrolysis of the Sulfonyl Chloride.

The "Golden Ratio" for Stoichiometry:

| Component | Equivalents | Purpose |

|---|---|---|

| Start Material (SM) | 1.0 | Limiting Reagent |

| Amine (R-NH₂) | 1.1 - 1.2 | Slight excess to drive completion. |

| Base (e.g., Na₂CO₃) | 3.0 - 3.5 | Critical: 1 eq neutralizes the COOH on the SM.1 eq neutralizes the HCl generated.1+ eq maintains pH >9 to keep the amine nucleophilic. |

Recommended Solvent System:

-

Primary Choice: THF/Water (1:1). The water dissolves the inorganic base and the carboxylate salt of the SM; THF solubilizes the organic amine.

-

Alternative: Acetone/Water (if THF interferes with downstream concentration).

Module 2: The Work-Up Protocol (The "pH Switch")

Do not use a standard "quench and extract" method. Follow this pH-Switching Protocol to separate your product from impurities.

Step-by-Step Procedure:

-

Initial Quench & Wash (Removal of Neutrals):

-

After reaction completion, dilute the mixture with water.

-

Check pH: Ensure pH is >10. If not, add 1M NaOH. Reason: Your product (sulfonamide) and unreacted SM are now soluble carboxylate salts.

-

Wash 1: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM.

-

Discard Organic Layer: This layer contains unreacted amine and non-acidic impurities.

-

-

The Acidification (Precipitation):

-

Cool the aqueous layer to 0–5°C (Ice bath).

-

Slowly add 2M HCl dropwise with vigorous stirring.

-

Target pH: 2.0 – 3.0.

-

Observation: The product should precipitate as a white/off-white solid. The sulfonamide N-H and the carboxylic acid are now protonated.

-

-

Isolation:

-

If Solid Precipitates: Filter via Buchner funnel.[2] Wash with cold water (removes salts) and cold Hexane (removes trace organics).

-